molecular formula C15H18N8O5 B13762029 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B13762029
M. Wt: 390.35 g/mol
InChI Key: FJFSLECBEMRKNT-UHFFFAOYSA-N
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Description

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Purine Ring Construction: The purine ring is synthesized through cyclization reactions involving formamide derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: Various functional groups can be introduced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The purine ring structure allows for binding to nucleotide-binding sites, affecting cellular processes like DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione
  • 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(3-methylbutyl)purine-2,6-dione

Uniqueness

The unique combination of functional groups in 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H18N8O5

Molecular Weight

390.35 g/mol

IUPAC Name

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C15H18N8O5/c1-6(2)4-5-23-8-9(22(3)15(28)19-12(8)26)16-13(23)21-20-7-10(24)17-14(27)18-11(7)25/h6H,4-5H2,1-3H3,(H,19,26,28)(H3,17,18,24,25,27)

InChI Key

FJFSLECBEMRKNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)NC2=O)C

Origin of Product

United States

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